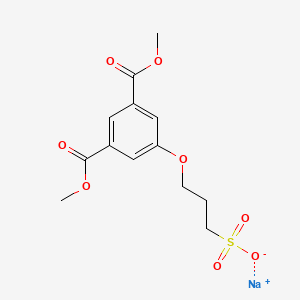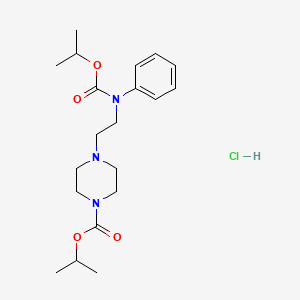
Bis(4-chlorophenyl) (dichloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) (dichloromethyl)phosphonate typically involves the reaction of 4-chlorophenyl derivatives with dichloromethylphosphonate precursors. One common method includes the use of Grignard reagents, where 4-chlorophenylmagnesium bromide reacts with dichloromethylphosphonate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chlorophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Bis(4-chlorophenyl) (dichloromethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl) (dichloromethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a phosphonate group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a phosphonate group.
Bis(4-chlorobutyl) (dichloromethyl)phosphonate: Similar phosphonate structure but with different alkyl groups .
Uniqueness
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is unique due to its specific combination of 4-chlorophenyl and dichloromethyl groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
21100-68-5 |
|---|---|
Formule moléculaire |
C13H9Cl4O3P |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chlorophenoxy)-(dichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl4O3P/c14-9-1-5-11(6-2-9)19-21(18,13(16)17)20-12-7-3-10(15)4-8-12/h1-8,13H |
Clé InChI |
QPKPMOIAXIPWPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OP(=O)(C(Cl)Cl)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)

![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)





![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

